tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate
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Overview
Description
tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate is an organic compound that features a fluorine atom, a nitro group, and a carbamate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate typically involves the reaction of 4-fluoro-2-nitroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate ester group can be hydrolyzed to yield the corresponding carbamic acid and tert-butanol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Fluoro-2-aminophenyl-carbamic acid tert-butyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Fluoro-2-nitroaniline and tert-butanol.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a precursor to pharmacologically active molecules. The presence of the nitro and carbamate groups can be exploited in the design of enzyme inhibitors or other bioactive compounds.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals and materials. Its unique properties can be harnessed in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate depends on its specific application. In medicinal chemistry, for example, the compound may act as a prodrug that undergoes metabolic conversion to release an active pharmacophore. The nitro group can be reduced to an amine, which may then interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound also contains a fluorine and nitro group, but differs in its ester and furan functionalities.
4-Fluoro-2-nitroaniline: Lacks the carbamate ester group, making it less versatile for certain chemical modifications.
Uniqueness
tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound in research and industry.
Properties
IUPAC Name |
tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVVNOMDBDQRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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